molecular formula C24H29N3O2S B2838832 3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-38-8

3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2838832
CAS RN: 867040-38-8
M. Wt: 423.58
InChI Key: IMOARCGMGKRSBO-UHFFFAOYSA-N
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Description

“3-(3,4-Dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline” is a chemical compound with the molecular formula C23H26N2O2S . It has an average mass of 394.530 Da and a monoisotopic mass of 394.171509 Da .

Scientific Research Applications

Efficient Synthesis Techniques

A study by Murugesan et al. (2017) demonstrates the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial-based sulfonic acid catalyst, showcasing a green and cost-effective method for the production of quinoline derivatives with potential large-scale application benefits. This approach highlights the significance of advanced catalysts in the synthesis of complex organic compounds, including quinoline derivatives, which are relevant for various scientific applications (Murugesan, Gengan, & Lin, 2017).

Biological Activities and Applications

Research on quinoline derivatives often explores their biological activities. For instance, Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic effects against various cancer cell lines. This suggests potential applications of quinoline derivatives in developing anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Photophysical and Photoelectric Applications

In another study focusing on photophysical properties, Bodke et al. (2013) synthesized novel quinoline derivatives exhibiting significant fluorescent properties in various solvents. This research points to potential applications of quinoline derivatives as fluorescent probes in biochemical and medical research, where their light-emitting properties can be utilized for imaging and diagnostic purposes (Bodke, Shankerrao, & Harishkumar, 2013).

Antimicrobial Agents

The synthesis and evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives for antimicrobial applications underscore the versatility of quinoline compounds in addressing resistance issues in microbial infections. The study indicates that specific structural modifications can lead to compounds with high activity against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S/c1-5-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)30(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOARCGMGKRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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